Summary of Application: Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Methods of Application: The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
Results or Outcomes: The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
Summary of Application: Thiazole-based Schiff base compounds display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism . They also demonstrated to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
Methods of Application: Conventional and green approaches using ZnO nanoparticles as catalyst were used to synthesize thiazole-based Schiff base compounds .
Results or Outcomes: Among the synthesized compounds, some showed good activities towards Gram-negative E. coli, and Gram-positive S. aureus, respectively, at 200 μg/mL compared to amoxicillin . Compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .
Summary of Application: The compound was designed to work as a selective degrader of histone deacetylase-3 (HDAC3) .
Methods of Application: The synthetic pathway to develop the compound is described .
Summary of Application: Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Methods of Application: Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
Summary of Application: Thiazole-based Schiff base compounds have demonstrated to have antifungal activities .
Results or Outcomes: The synthesized compounds showed moderate to high antibacterial and antioxidant activities .
Summary of Application: Thiazole-based Schiff base compounds have demonstrated to have antiproliferative activities .
2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile is a heterocyclic compound characterized by a pyridine ring that is substituted with an amino group, a fluorophenyl group, and a phenyl group, along with a carbonitrile functional group. Its molecular formula is and it has been studied for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the structure enhances its electronic properties, making it a valuable compound for research and development.
Research indicates that 2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile exhibits potential biological activities. It has been explored for its role as a ligand in biochemical assays and has shown promise in therapeutic applications, including anti-inflammatory and anticancer activities. The specific interactions of this compound with biological targets are still under investigation, but its structural features suggest it could be beneficial in drug development .
The synthesis of 2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:
2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile has several applications:
Interaction studies involving 2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile have focused on its role as a sensor and co-initiator in polymerization processes. It has demonstrated effectiveness in monitoring polymerization progress through fluorescence changes, indicating its potential as an innovative tool in polymer chemistry . Additionally, studies have shown that it can enhance cationic polymerization processes, suggesting interactions that may accelerate reaction rates through electron transfer mechanisms .
Several compounds are structurally similar to 2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile | Contains tert-butyl instead of fluorophenyl | Distinct steric effects due to tert-butyl group |
| 2-Amino-4,6-diphenylpyridine-3-carbonitrile | Two phenyl groups on the pyridine ring | Increased conjugation leading to different electronic properties |
| 2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile | Chlorine substitution instead of fluorine | Variation in reactivity due to halogen effects |
These compounds exhibit similar structural characteristics but differ in their substituents, which can significantly influence their chemical behavior and application potential. The unique substitution pattern of 2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile imparts distinct chemical and physical properties that may not be present in other similar compounds.
Aminopyridine carbonitriles emerged as a critical class of heterocycles following the landmark synthesis of pyridine-3-carbonitrile derivatives in the 1960s. Early work focused on their utility as intermediates for agrochemicals, with the carbonitrile group enabling nucleophilic substitutions to form herbicides like dichlobenil. The introduction of amino groups at the pyridine C2 position, as seen in 5-aminopyridine-3-carbonitrile (CAS 13600-47-0), marked a shift toward pharmaceutical applications due to enhanced hydrogen-bonding capabilities. By the 1990s, palladium-catalyzed cross-coupling techniques allowed systematic incorporation of aryl groups at positions 4 and 6, paving the way for molecules such as 2-amino-4,6-diphenylpyridine-3-carbonitrile (CID 668105). The fluorophenyl variant discussed here arose from 2010s-era efforts to optimize electron-deficient aromatic systems for kinase inhibition and OLED materials.
This compound's significance stems from three factors:
The compound belongs to the following hierarchical classification:
This arrangement places it in the 2-aminopyridine-3-carbonitrile family, distinguished by its unsymmetrical diaryl substitution—a feature that reduces molecular symmetry and increases dipole moments (∼3.2 D).
The 2021 ACS Omega study exemplifies recent progress, utilizing this compound to synthesize triazolo[4,3-a]pyridine-8-carbonitriles—a class showing nM-level inhibition of EGFR kinase.
The compound (C₁₈H₁₂FN₃) features a pyridine core substituted at positions 2, 4, and 6 with amino, 4-fluorophenyl, and phenyl groups, respectively, while position 3 bears a cyano group [1] [2]. Key structural characteristics include:
| Property | Value |
|---|---|
| Molecular Weight | 289.31 g/mol |
| IUPAC Name | 2-amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile |
| SMILES | N#CC1=C(C=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
The pyridine ring adopts a planar conformation, with the 4-fluorophenyl and phenyl groups oriented orthogonally to minimize steric hindrance. The amino group at position 2 participates in intramolecular hydrogen bonding with the cyano group at position 3, stabilizing the molecule’s geometry [1] [7].
Fluorine’s electron-withdrawing effect induces significant polarization in the 4-fluorophenyl substituent, reducing electron density at the para position by 12–15% compared to unsubstituted phenyl groups [7]. This creates a dipole moment of 2.8–3.1 D in the fluorophenyl moiety, which interacts with the pyridine ring’s π-system.
Aromatic stabilization energy calculations reveal:
The cyano group’s –M effect withdraws electron density from the pyridine ring, increasing its π-deficiency by ~18% compared to unsubstituted pyridines [5]. This electronic redistribution enhances the compound’s susceptibility to nucleophilic attack at positions 2 and 6.
Rotational barriers for key bonds were calculated using density functional theory (DFT):
| Bond | Rotation Barrier (kcal/mol) |
|---|---|
| Pyridine–4-fluorophenyl | 4.2–4.6 |
| Pyridine–phenyl | 3.8–4.1 |
| C–N (amino group) | 1.2–1.5 |
The low rotational barrier of the amino group (1.2–1.5 kcal/mol) facilitates rapid tautomerization between amine and imine forms, with a calculated equilibrium constant (K_eq) of 0.78 at 298 K [7].
Frontier molecular orbital analysis reveals:
$$
\text{HOMO} = -6.32 \, \text{eV (localized on phenyl and fluorophenyl groups)}
$$
$$
\text{LUMO} = -2.15 \, \text{eV (localized on pyridine ring and cyano group)}
$$
The HOMO–LUMO gap of 4.17 eV indicates moderate chemical reactivity, with nucleophilic regions concentrated on the amino group and electrophilic sites at the cyano carbon and pyridine’s nitrogen [5] [7]. Natural Bond Orbital (NBO) analysis shows:
The compound’s reactivity is governed by three key factors:
DFT-calculated transition states predict preferential reactivity at:
| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Advantages | Reference |
|---|---|---|---|---|---|
| One-pot multicomponent reaction | Aldehyde, nitrile, amine, acetophenone | Reflux, 6-9 h, conventional heating | 71-88 | High yield, simple workup | Hameed et al. (2023) |
| Microwave-assisted synthesis | Same components under MW irradiation | 2-7 min, microwave irradiation | 82-94 | Rapid reaction, energy efficient | Sidler et al. (2020) |
| Ionic liquid-mediated synthesis | Pyridine, ionic liquid catalyst | Room temperature, ionic liquid | 72-85 | Mild conditions, recyclable catalyst | Torres et al. (2022) |
| Iron-catalyzed cyclization | Ketoxime acetates, aldehydes | FeCl3 catalyst, no additives | 85-95 | Green synthesis, good tolerance | Chen et al. (2017) |
The mechanism typically proceeds through initial nucleophilic attack of the amine component on the aromatic aldehyde, followed by condensation with the nitrile component to form the characteristic pyridine ring system. The incorporation of the 4-fluorophenyl substituent requires careful selection of the appropriate fluorinated aromatic aldehyde precursor to ensure optimal regioselectivity and yield [1] [2].
Research has demonstrated that the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate and acetophenone derivatives under microwave irradiation conditions provides excellent yields of the desired pyridine-3-carbonitrile products. The reaction proceeds through a cascade mechanism involving initial Knoevenagel condensation, followed by cyclization and oxidative aromatization [1] [2].
Ionic liquids have emerged as versatile media for the synthesis of heterocyclic compounds, offering unique advantages including negligible vapor pressure, thermal stability, and tunable properties. The application of ionic liquids in pyridine synthesis has demonstrated significant improvements in reaction efficiency and product selectivity [3] [4] [5].
The 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) ionic liquid has proven particularly effective for the synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives. This ionic liquid serves both as solvent and catalyst, facilitating the multicomponent condensation reaction under mild conditions [6] [5].
Table 2: Catalyst Systems for Enhanced Synthetic Efficiency
| Catalyst System | Loading (mol%) | Temperature (°C) | Reaction Time | Yield (%) | Selectivity | Recyclability |
|---|---|---|---|---|---|---|
| Bismuth triflate Bi(OTf)3 | 10-15 | 80-120 | 2-4 h | 85-93 | High | Yes (5 cycles) |
| Iron(III) chloride FeCl3 | 5-10 | 100-150 | 3-6 h | 78-92 | Moderate | No |
| Rhodium(III) acetate | 2.5-5 | 25-80 | 4-12 h | 65-85 | High | Limited |
| Copper(I) chloride CuCl | 5-10 | 25-120 | 1-6 h | 70-88 | Good | Yes (3 cycles) |
| Pyridine-2-carboxylic acid | 15-20 | 60-80 | 1-3 h | 90-98 | Excellent | Yes (4 cycles) |
| Ionic liquid [BMIM][BF4] | 20-30 | 80-100 | 4-8 h | 75-85 | Good | Yes (6 cycles) |
The mechanism of ionic liquid-mediated synthesis involves the formation of hydrogen-bonded complexes between the ionic liquid and reactants, which facilitates the nucleophilic attack and subsequent cyclization processes. The fluorinated anion of the ionic liquid plays a crucial role in stabilizing intermediate species and promoting the desired reaction pathway [3] [4] [5].
Novel pyridinium-based ionic liquids have been developed specifically for this application, showing enhanced catalytic activity and recyclability. The 1-carboxymethyl-3-methylimidazolium tetrafluoroborate ([CMMIM][BF4]) ionic liquid has demonstrated particularly promising results, with yields reaching 93% under optimized conditions [5].
Green chemistry principles have been extensively applied to optimize the synthesis of pyridine-3-carbonitrile derivatives, focusing on atom economy, waste reduction, and environmental compatibility. Water-based synthetic approaches have gained significant attention due to their environmental benefits and operational simplicity [7] [8].
The development of aqueous buffer systems for pyridine synthesis represents a major advancement in green chemistry applications. Pyridine-2-carboxylic acid has been identified as an effective catalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives in water-ethanol mixtures, achieving yields up to 98% under mild conditions [8].
Table 3: Green Chemistry Metrics for Synthesis Optimization
| Synthetic Approach | Atom Economy (%) | E-Factor | EcoScale Score | Solvent Usage | Energy Consumption | Waste Generation |
|---|---|---|---|---|---|---|
| Microwave-assisted multicomponent | 85-92 | 2.1-4.5 | 75-82 | Minimal EtOH | Low (MW) | Low |
| Ionic liquid-mediated synthesis | 78-85 | 3.2-6.1 | 68-75 | IL as medium | Low (RT) | Minimal |
| Aqueous buffer conditions | 88-95 | 1.2-2.8 | 82-88 | Water-EtOH (1:1) | Moderate | Very low |
| Solvent-free conditions | 90-96 | 0.8-1.9 | 85-92 | None | Very low | Minimal |
| Flow chemistry continuous | 82-88 | 2.8-4.2 | 78-84 | Minimal organic | Low | Low |
| Photocatalytic synthesis | 75-82 | 3.5-5.2 | 72-78 | Minimal DMF | Very low (LED) | Moderate |
Solvent-free synthetic approaches have been developed using mechanochemical activation and solid-state reactions. These methods eliminate the need for organic solvents entirely, resulting in exceptional atom economy and minimal waste generation. The synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives has been successfully achieved under fusion conditions without solvents or catalysts [9].
The Guareschi-Thorpe reaction has been optimized for green synthesis using ammonium carbonate as both nitrogen source and reaction promoter in aqueous media. This approach demonstrates excellent environmental compatibility while maintaining high synthetic efficiency [7].
Multi-component reactions (MCRs) provide a powerful strategy for the rapid assembly of complex heterocyclic structures with high efficiency and structural diversity. The development of three-component and four-component reactions for pyridine synthesis has revolutionized the field by enabling the simultaneous formation of multiple bonds in a single synthetic operation [10] [11].
The classical four-component reaction involves the condensation of aromatic aldehydes, ethyl cyanoacetate, acetophenone derivatives, and ammonium acetate. This methodology has been extensively optimized for the synthesis of 2-amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile, with particular attention to the role of the fluorinated aromatic component [1] [2].
Three-component reactions utilizing 6-amino-1,3-dimethyluracil, aryl aldehydes, and malononitrile have been developed for the synthesis of pyrido[2,3-d]pyrimidine derivatives. These reactions proceed through a cascade mechanism involving initial condensation, cyclization, and aromatization steps [12].
The mechanism of multicomponent pyridine synthesis involves several key steps: initial nucleophilic attack of the amine component on the aldehyde, formation of an imine intermediate, Michael addition of the active methylene component, intramolecular cyclization, and final oxidative aromatization. The presence of the 4-fluorophenyl substituent influences the electronic properties of the system, affecting both reaction rate and product distribution [1] [10].
The development of efficient catalytic systems represents a crucial aspect of modern pyridine synthesis, with particular emphasis on recyclability, selectivity, and operational simplicity. Both homogeneous and heterogeneous catalysts have been explored for this application, each offering distinct advantages and limitations [13] [14] [15].
Bismuth triflate has emerged as a particularly effective catalyst for pyridine synthesis, offering high activity, excellent recyclability, and tolerance to various functional groups. The catalyst functions through Lewis acid activation of the carbonyl components, facilitating nucleophilic attack and subsequent cyclization processes [12].
Iron-based catalysts have gained attention due to their earth-abundant nature and environmental compatibility. Iron(III) chloride catalyzed cyclization of ketoxime acetates with aldehydes provides a green route to symmetrical pyridines with good functional group tolerance [13].
Rhodium-catalyzed synthesis has been developed for the preparation of fluorinated pyridines from α-fluoro-α,β-unsaturated oximes and alkynes. This methodology offers excellent regioselectivity and can be performed under mild conditions on the bench-top [16].
Copper-catalyzed photoredox synthesis represents an emerging approach that utilizes visible light activation for pyridine formation. This methodology offers the advantages of mild conditions, high functional group tolerance, and energy efficiency [17].
Flow chemistry has emerged as a powerful tool for the scale-up of pyridine synthesis, offering advantages including enhanced heat and mass transfer, precise control of reaction parameters, and improved safety profile. The continuous nature of flow processes enables the production of larger quantities of material with consistent quality [18] [19] [20] [21].
Table 4: Flow Chemistry Parameters for Scale-up Considerations
| Flow Parameter | Optimal Range | Critical Factors | Scale-up Considerations |
|---|---|---|---|
| Residence time (min) | 5-15 | Kinetics dependent | Longer residence time |
| Flow rate (mL/min) | 0.1-2.0 | Heat/mass transfer | Multiple parallel reactors |
| Temperature (°C) | 80-120 | Thermal stability | Enhanced heat management |
| Pressure (bar) | 1-10 | Solvent properties | Pressure drop effects |
| Reactor volume (mL) | 1-10 | Reaction scale | Numbering-up approach |
| Mixing efficiency (%) | 85-95 | Reactor design | Improved mixer design |
| Conversion (%) | 85-95 | Catalyst activity | Catalyst optimization |
| Productivity (g/h) | 10-50 | Process efficiency | Process intensification |
The synthesis of disubstituted pyridines from dibromopyridines via bromine-lithium exchange has been successfully implemented in flow microreactors. This approach eliminates the need for cryogenic conditions while maintaining high yields and selectivity [19].
Microwave-assisted flow synthesis has been developed for the Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis. The combination of microwave heating with continuous flow processing enables rapid reaction rates and excellent scalability [20].
The optimization of flow chemistry parameters requires careful consideration of reaction kinetics, heat transfer, and mixing efficiency. Residence time distribution and temperature profiles must be carefully controlled to ensure consistent product quality and yield [18] [21].
Retrosynthetic analysis provides a systematic approach to planning the synthesis of 2-amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile, enabling the identification of optimal synthetic routes and strategic disconnections. This methodology involves working backward from the target molecule to identify suitable starting materials and reaction sequences [22] [23].
Table 5: Retrosynthetic Analysis and Strategic Planning
| Retrosynthetic Approach | Key Disconnection | Starting Materials | Synthetic Complexity | Atom Economy | Regioselectivity |
|---|---|---|---|---|---|
| Hantzsch pyridine synthesis | α,β-unsaturated + active methylene | Ethyl acetoacetate, aldehyde, ammonia | Moderate | 75-85% | Good |
| Knorr pyridine synthesis | 1,5-dicarbonyl + nitrogen source | 1,5-Diketone, ammonia | Low | 80-90% | Excellent |
| Guareschi-Thorpe reaction | Cyanoacetate + 1,3-dicarbonyl | Cyanoacetate, diketone, ammonium salt | Low | 85-95% | Good |
| Bohlmann-Rahtz synthesis | Propargyl aldehyde + enamine | Propargyl aldehyde, β-enaminone | Moderate | 70-80% | Moderate |
| Multicomponent condensation | Aldehyde + nitrile + amine | Aromatic aldehyde, malononitrile | Low | 85-95% | Good |
| Cycloaddition approach | Azide + alkyne cycloaddition | Organic azide, terminal alkyne | High | 90-95% | Excellent |
| Ring-closing metathesis | Diene + dienophile | Appropriate diene precursors | High | 60-75% | Variable |
| Skeletal editing methods | Carbon deletion/nitrogen insertion | Aryl halide, nitrogen source | High | 70-85% | Good |
The Hantzsch pyridine synthesis represents the most commonly employed retrosynthetic approach, involving the disconnection of the pyridine ring at the 2,6-positions to reveal an α,β-unsaturated carbonyl component and an active methylene compound. For the target compound, this disconnection suggests the use of 4-fluorobenzaldehyde, ethyl cyanoacetate, and acetophenone as starting materials [22].
The Knorr pyridine synthesis offers an alternative retrosynthetic approach based on the disconnection of the pyridine ring to reveal a 1,5-dicarbonyl precursor. This strategy may be advantageous when the required dicarbonyl compound is readily available or can be efficiently synthesized [22].
Modern skeletal editing approaches have emerged as powerful tools for late-stage structural modification, enabling the direct conversion of aromatic systems to pyridines through carbon deletion and nitrogen insertion processes. These methods offer unique strategic advantages for complex molecule synthesis [23].
The selection of the optimal retrosynthetic approach depends on several factors including starting material availability, reaction efficiency, selectivity requirements, and scalability considerations. Multi-component reactions generally offer superior atom economy and operational simplicity, making them preferred choices for large-scale synthesis [22] [23].